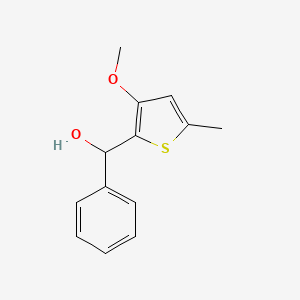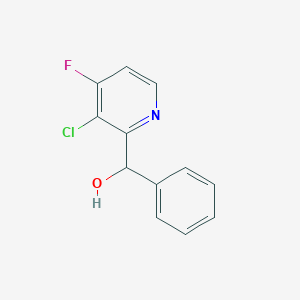
(3-Methoxy-5-methylthiophen-2-yl)(phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methoxy-5-methylthiophen-2-yl)(phenyl)methanol is a compound that belongs to the class of thiophene derivatives. Thiophene and its substituted derivatives are known for their significant applications in medicinal chemistry and material science . This compound features a thiophene ring substituted with a methoxy group and a methyl group, along with a phenylmethanol moiety.
Méthodes De Préparation
The synthesis of (3-Methoxy-5-methylthiophen-2-yl)(phenyl)methanol can be achieved through various synthetic routes. One common method involves the reaction of 3-methoxy-5-methylthiophene with benzaldehyde in the presence of a suitable catalyst under controlled conditions . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of specific catalysts to maximize yield and purity.
Analyse Des Réactions Chimiques
(3-Methoxy-5-methylthiophen-2-yl)(phenyl)methanol undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms using reagents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various electrophiles or nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(3-Methoxy-5-methylthiophen-2-yl)(phenyl)methanol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound’s derivatives have been studied for their potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research has explored its potential as a therapeutic agent in treating various diseases due to its pharmacological properties.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of (3-Methoxy-5-methylthiophen-2-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
(3-Methoxy-5-methylthiophen-2-yl)(phenyl)methanol can be compared with other similar compounds such as:
(5-Methylthiophen-3-yl)methanol: This compound shares a similar thiophene ring structure but lacks the methoxy and phenyl groups.
(3-Methoxy-5-(trifluoromethyl)phenyl)(5-methylthiophen-2-yl)methanol: This compound has a trifluoromethyl group instead of a methyl group, which can influence its chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H14O2S |
|---|---|
Poids moléculaire |
234.32 g/mol |
Nom IUPAC |
(3-methoxy-5-methylthiophen-2-yl)-phenylmethanol |
InChI |
InChI=1S/C13H14O2S/c1-9-8-11(15-2)13(16-9)12(14)10-6-4-3-5-7-10/h3-8,12,14H,1-2H3 |
Clé InChI |
FRHHCNQEQAKGPX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(S1)C(C2=CC=CC=C2)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(2-hydroxy-5-methoxyphenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B13081916.png)


![N-[1-(2-fluorophenyl)ethyl]cyclopentanamine](/img/structure/B13081932.png)





![2-Fluoro-N-[1-(thiophen-2-YL)ethyl]aniline](/img/structure/B13081977.png)
